Unveiling Parisyunnanoside B: A Technical Guide to its Discovery, Natural Source, and Scientific Significance
Unveiling Parisyunnanoside B: A Technical Guide to its Discovery, Natural Source, and Scientific Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parisyunnanoside B, a furostanol saponin (B1150181), represents a significant molecule within the diverse chemical landscape of the Paris genus. This technical guide provides a comprehensive overview of the discovery, natural source, and chemical properties of Parisyunnanoside B. It details the experimental protocols for its isolation and structural elucidation and summarizes its known biological activities. This document is intended to serve as a foundational resource for researchers investigating novel steroidal saponins (B1172615) for potential therapeutic applications.
Discovery and Natural Source
Parisyunnanoside B was first isolated and identified in 2009 by a team of researchers led by Yu Zhao. The discovery was part of a broader phytochemical investigation into the rhizomes of Paris polyphylla Smith var. yunnanensis (Franch.) Hand.-Mazz., a perennial herbaceous plant belonging to the Liliaceae family. This plant is a well-known traditional Chinese medicine, and its rhizomes are a rich source of steroidal saponins, which are considered its main active constituents[1][2][3].
The natural source of Parisyunnanoside B is specifically the dried rhizomes of Paris polyphylla var. yunnanensis[1][2]. This variety of Paris polyphylla is primarily found in the Yunnan province of China. The isolation of Parisyunnanoside B, along with other known and novel steroidal saponins, has highlighted the rich chemical diversity of this plant species and its potential for yielding new bioactive compounds[1][2].
Chemical and Physical Properties
Parisyunnanoside B is a furostanol steroidal saponin with the molecular formula C₅₀H₈₀O₂₂. Its structure was elucidated through extensive spectroscopic analysis, including mass spectrometry (MS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy[2].
| Property | Value | Reference |
| Molecular Formula | C₅₀H₈₀O₂₂ | [2] |
| Molecular Weight | 1016.0 g/mol | [1] |
| CAS Number | 945865-37-2 | [1] |
| Type of Compound | Furostanol Steroidal Saponin | [2] |
| Appearance | White amorphous powder | [1] |
Experimental Protocols
Isolation and Purification of Parisyunnanoside B
The following protocol is based on the methodology described by Zhao et al. (2009) for the isolation of Parisyunnanoside B from the rhizomes of Paris polyphylla var. yunnanensis[2].
Diagram of the Isolation and Purification Workflow for Parisyunnanoside B
Caption: Workflow for the isolation and purification of Parisyunnanoside B.
Detailed Steps:
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Extraction: The air-dried and powdered rhizomes of P. polyphylla var. yunnanensis (10 kg) were refluxed with 70% aqueous ethanol (B145695) (3 x 2 hours).
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Concentration and Partitioning: The combined extracts were concentrated under reduced pressure to yield a residue. This residue was suspended in water and successively partitioned with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).
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Initial Column Chromatography: The n-BuOH soluble fraction (250 g) was subjected to silica gel column chromatography, eluting with a gradient of CHCl₃-MeOH-H₂O (from 9:1:0.1 to 6:4:1) to yield five fractions (A-E).
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Second Column Chromatography: Fraction D (62.0 g) was further separated on a reversed-phase C18 (RP-18) silica gel column using a gradient of MeOH-H₂O (from 30:70 to 100:0) to give eight subfractions (D1-D8).
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Preparative HPLC: Subfraction D7 was purified by preparative high-performance liquid chromatography (HPLC) on a YMC-Pack ODS-A column (250 x 20 mm) with a mobile phase of MeCN-H₂O (38:62) at a flow rate of 4.0 mL/min to afford Parisyunnanoside B (89.7 mg, retention time = 28.7 min).
Structural Elucidation
The structure of Parisyunnanoside B was determined using the following spectroscopic methods as reported by Zhao et al. (2009)[2]:
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Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the molecular formula.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, DEPT, ¹H-¹H COSY, HMQC, and HMBC spectra were recorded to establish the planar structure and the sequence of the sugar moieties. The relative stereochemistry was determined by analyzing the coupling constants in the ¹H NMR spectrum and by NOESY experiments.
Spectroscopic Data
The following tables summarize the key spectroscopic data for Parisyunnanoside B as reported by Zhao et al. (2009)[2].
Table 1: ¹³C NMR Spectroscopic Data for Parisyunnanoside B (125 MHz, C₅D₅N)
| Position | δc (ppm) | Position | δc (ppm) | Sugar Moieties | δc (ppm) |
| 1 | 37.8 | 15 | 32.2 | Glc (inner) | |
| 2 | 30.2 | 16 | 81.5 | C-1' | 100.5 |
| 3 | 77.9 | 17 | 63.5 | C-2' | 81.8 |
| 4 | 39.1 | 18 | 16.6 | C-3' | 78.2 |
| 5 | 141.0 | 19 | 19.5 | C-4' | 71.8 |
| 6 | 122.0 | 20 | 143.2 | C-5' | 78.0 |
| 7 | 32.3 | 21 | 19.5 | C-6' | 62.8 |
| 8 | 31.9 | 22 | 112.9 | Rha | |
| 9 | 50.3 | 23 | 32.0 | C-1'' | 102.0 |
| 10 | 37.3 | 24 | 29.5 | C-2'' | 72.8 |
| 11 | 21.3 | 25 | 31.0 | C-3'' | 72.8 |
| 12 | 40.2 | 26 | 75.2 | C-4'' | 74.2 |
| 13 | 40.8 | 27 | 17.5 | C-5'' | 69.9 |
| 14 | 56.5 | C-6'' | 18.8 | ||
| Ara | |||||
| C-1''' | 108.8 | ||||
| C-2''' | 83.5 | ||||
| C-3''' | 78.5 | ||||
| C-4''' | 85.8 | ||||
| C-5''' | 62.5 | ||||
| Glc (outer) | |||||
| C-1'''' | 104.8 | ||||
| C-2'''' | 75.2 | ||||
| C-3'''' | 78.5 | ||||
| C-4'''' | 71.8 | ||||
| C-5'''' | 78.2 | ||||
| C-6'''' | 62.9 |
Table 2: Mass Spectrometry Data for Parisyunnanoside B
| Technique | Ion | m/z |
| HR-ESI-MS | [M + Na]⁺ | 1039.5085 (calcd. for C₅₀H₈₀O₂₂Na, 1039.5088) |
Biological Activity
The primary reported biological activity of Parisyunnanoside B is its cytotoxicity against cancer cells. In the initial study by Zhao et al. (2009), Parisyunnanoside B was evaluated for its cytotoxic effects against the human promyelocytic leukemia cell line HL-60[2][3].
Table 3: Cytotoxicity of Parisyunnanoside B
| Cell Line | Activity | IC₅₀ (µM) | Reference |
| HL-60 | Cytotoxic | > 10 | [2] |
While Parisyunnanoside B itself showed weak activity in this specific assay, other steroidal saponins isolated from Paris polyphylla var. yunnanensis have demonstrated significant cytotoxic effects against various cancer cell lines, including human nasopharyngeal carcinoma (CNE) cells and other liver and lung cancer cell lines[4][5]. Some of these related compounds have been shown to induce apoptosis and cell cycle arrest[4][5].
It is important to note that the biological activities of steroidal saponins are often dependent on the structure of the aglycone and the nature and linkage of the sugar chains[1]. Further research is required to fully elucidate the biological potential of Parisyunnanoside B.
Signaling Pathways
Currently, there is no specific information available in the scientific literature regarding the signaling pathways modulated by Parisyunnanoside B. The weak cytotoxic activity reported in the initial study did not prompt further investigation into its mechanism of action at the molecular level.
For other cytotoxic steroidal saponins isolated from the Paris genus, the proposed mechanisms of action often involve the induction of apoptosis. This process is typically regulated by complex signaling cascades.
Hypothetical Signaling Pathway for Saponin-Induced Apoptosis
Caption: A generalized model of apoptosis signaling pathways potentially activated by cytotoxic steroidal saponins.
Disclaimer: This diagram represents a hypothetical model based on the known mechanisms of other cytotoxic saponins and is not based on experimental data for Parisyunnanoside B.
Conclusion and Future Perspectives
Parisyunnanoside B is a furostanol saponin isolated from the rhizomes of Paris polyphylla var. yunnanensis. While its initial cytotoxic screening revealed weak activity, the rich chemical diversity of its natural source and the significant biological activities of related steroidal saponins suggest that further investigation is warranted. Future research could focus on:
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Broader Biological Screening: Evaluating Parisyunnanoside B against a wider range of cancer cell lines and for other potential biological activities, such as anti-inflammatory, antimicrobial, or immunomodulatory effects.
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Structural Modification: Synthesizing derivatives of Parisyunnanoside B to explore structure-activity relationships and potentially enhance its bioactivity.
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Mechanistic Studies: If significant biological activity is identified, further studies will be necessary to elucidate the underlying molecular mechanisms and signaling pathways.
This technical guide provides a solid foundation for researchers interested in exploring the potential of Parisyunnanoside B and other related natural products in drug discovery and development.
References
- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Steroidal saponins from the rhizome of Paris polyphylla and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steroidal saponins from Paris polyphylla var. yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic and pro-apoptotic effects of botanical drugs derived from the indigenous cultivated medicinal plant Paris polyphylla var. yunnanensis - PMC [pmc.ncbi.nlm.nih.gov]
